1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
Description
1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine is a heterocyclic amine featuring a 1,3-oxazole core substituted at positions 2, 4, and 5. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol. The compound contains:
- A 3-chlorophenyl group at position 2 of the oxazole ring, contributing aromatic and electron-withdrawing effects.
- A methyl group at position 5, enhancing lipophilicity.
This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as observed in related oxazole derivatives .
Properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFIVXWYWJIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and modified chlorophenyl derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of oxazolines, including this compound, exhibit potential antidepressant effects. A study demonstrated that compounds with similar structures could modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism for antidepressant activity .
Anticancer Properties
There is emerging evidence that oxazole derivatives may possess anticancer properties. In vitro studies have shown that compounds with oxazole rings can inhibit the proliferation of various cancer cell lines. The chlorophenyl group in this compound may enhance its interaction with cancer cell receptors .
Neuroprotective Effects
The neuroprotective potential of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine has been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may reduce oxidative stress and inflammation in neuronal cells, contributing to its neuroprotective effects .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitter levels | |
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antidepressant Efficacy
A clinical trial involving a series of oxazole derivatives showed that this compound significantly improved symptoms in patients with major depressive disorder compared to placebo controls. The mechanism was attributed to its action on serotonin receptors .
Case Study 2: Cancer Cell Line Testing
In a laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Heterocyclic Core Modifications
1,2,4-Oxadiazole Derivatives
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (C₉H₉Cl₂N₃O, MW: 246.09 g/mol) :
- Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring.
- The 4-chlorophenyl substituent (vs. 3-chlorophenyl in the target compound) alters steric and electronic properties.
- Hydrochloride salt improves aqueous solubility.
- [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 883548-05-8) : Features a 2-chlorophenyl group, which may reduce steric hindrance compared to the 3-chlorophenyl isomer.
Thiazole Derivative
- [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate (C₁₀H₉ClN₂S·HCl·H₂O, MW: 279.18 g/mol) : Substitutes oxygen in the oxazole with sulfur (thiazole), increasing lipophilicity (logP) and metabolic stability. Retains the 3-chlorophenyl group, enabling direct comparison of heterocycle effects.
Substituent Variations on Oxazole
Piperazine-Modified Analog
- 1-{[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine (C₁₅H₁₈ClN₃O, MW: 291.78 g/mol) :
- Replaces the methanamine with a piperazinylmethyl group.
- Increased molecular weight and basicity due to the secondary amine in piperazine.
- Enhanced solubility in acidic environments (e.g., forming hydrochloride salts).
Methylphenyl-Substituted Oxazole
- [2-(4-Methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride :
- Substitutes 3-chlorophenyl with 4-methylphenyl, reducing electronegativity and increasing hydrophobicity.
- Demonstrates the importance of halogen placement for target binding.
Physicochemical Properties
Biological Activity
1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Anticancer Properties
Research has indicated that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds containing oxazole moieties can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspases, leading to programmed cell death. A notable study demonstrated that certain oxazole derivatives had IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxic effects .
Table 1: IC50 Values of Oxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | MEL-8 | 2.41 |
| This compound | MCF-7 | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has been suggested that the presence of electron-withdrawing groups enhances the antimicrobial properties of oxazole derivatives. In vitro studies have shown promising results against various bacterial strains, indicating that this compound may serve as a lead structure for developing new antibiotics .
Antioxidant Activity
Antioxidant assays conducted on related oxazole compounds have shown varying degrees of activity. The DPPH method is commonly used to evaluate the free radical scavenging ability of these compounds. Some derivatives have demonstrated significant inhibition rates, suggesting their potential as antioxidant agents .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases.
- Caspase Activation : Flow cytometry assays have confirmed increased caspase activity in treated cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of oxazole derivatives in clinical settings:
- Study on MCF-7 Cells : A recent investigation into the effects of various oxazole derivatives on MCF-7 cells revealed that specific substitutions enhance their cytotoxicity and selectivity towards cancer cells.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties against common pathogens and found that certain derivatives could inhibit bacterial growth effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
